molecular formula C16H19N3O2 B2696332 N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide CAS No. 1235292-82-6

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide

Cat. No.: B2696332
CAS No.: 1235292-82-6
M. Wt: 285.347
InChI Key: MEVBOBZULAJOJD-UHFFFAOYSA-N
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Description

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring, a piperidine ring, and a furan ring, all connected through a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 1-(pyridin-2-yl)piperidine. This intermediate is then reacted with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the desired carboxamide. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to improved efficiency and consistency in product quality. Additionally, the use of automated systems can reduce the risk of human error and enhance safety during the production process.

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the carboxamide group can produce the corresponding amine.

Scientific Research Applications

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide can be compared with other similar compounds, such as:

    N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide: This compound has a benzene ring instead of a furan ring, which may alter its chemical reactivity and biological activity.

    N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide: The thiophene ring in this compound can influence its electronic properties and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c20-16(14-4-3-11-21-14)18-12-13-6-9-19(10-7-13)15-5-1-2-8-17-15/h1-5,8,11,13H,6-7,9-10,12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVBOBZULAJOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CO2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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